Cycloviolacin O1 -

Cycloviolacin O1

Catalog Number: EVT-246233
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cycloviolacin O1 is extracted from the leaves and flowers of Viola odorata. This plant is known for its traditional medicinal uses and has been studied for various bioactive compounds, including cyclotides, which exhibit a range of biological activities.

Classification

Cycloviolacin O1 falls under the classification of cyclic peptides, specifically within the cyclotide family. Cyclotides are distinguished by their stability and resistance to proteolytic degradation, making them attractive candidates for pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of cycloviolacin O1 can be achieved through both chemical and biological methods. One common approach involves solid-phase peptide synthesis, where the linear precursor is synthesized first and then cyclized to form the final cyclic structure.

Technical Details

  1. Solid-Phase Peptide Synthesis: The linear peptide sequence is assembled on a resin using standard amino acid coupling techniques. Cysteine residues are strategically placed to facilitate cyclization.
  2. Cyclization: After synthesis, the linear precursor undergoes cyclization through an intramolecular thioester-mediated reaction. This process typically involves oxidation in a buffer solution containing ammonium bicarbonate and propan-2-ol.
  3. Purification: The synthesized product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity levels before characterization.
Molecular Structure Analysis

Structure

The molecular structure of cycloviolacin O1 features a cyclic backbone stabilized by three disulfide bonds, characteristic of the cyclic cystine knot motif. This structure contributes to its stability and bioactivity.

Data

The three-dimensional structure of cycloviolacin O1 has been elucidated using nuclear magnetic resonance spectroscopy, revealing specific spatial arrangements of amino acids that are crucial for its function.

Chemical Reactions Analysis

Reactions

Cycloviolacin O1 can participate in various chemical reactions, particularly those involving disulfide bond formation and cleavage. These reactions are essential for its folding and stability.

Technical Details

  • Disulfide Bond Formation: The formation of disulfide bonds occurs rapidly during oxidative folding, which is critical for maintaining the structural integrity of the peptide.
  • Reduction Reactions: Under reducing conditions, the disulfide bonds can be cleaved, leading to structural changes that may affect biological activity.
Mechanism of Action

Process

The mechanism of action of cycloviolacin O1 primarily involves interaction with cellular membranes. It disrupts lipid bilayers, leading to cytotoxic effects on target cells.

Data

Studies have shown that cycloviolacin O1 exhibits hemolytic activity against erythrocytes, indicating its ability to compromise cell membrane integrity. The specific residues involved in membrane interaction have been identified through mutagenesis studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Cycloviolacin O1 has a molecular weight of approximately 3,000 Da.
  • Solubility: It is soluble in aqueous solutions at physiological pH but may exhibit varying solubility depending on ionic strength and temperature.

Chemical Properties

  • Stability: The cyclic structure and disulfide bonds confer significant stability against enzymatic degradation.
  • pH Sensitivity: The activity of cycloviolacin O1 can be influenced by pH levels, with optimal activity typically observed at physiological pH.
Applications

Scientific Uses

Cycloviolacin O1 has potential applications in several areas:

  • Antimicrobial Agents: Due to its cytotoxic properties, it can be explored as a natural antimicrobial agent against various pathogens.
  • Drug Development: Its unique structure makes it a candidate for designing novel therapeutic agents targeting specific diseases, including cancer.
  • Biological Research: Cycloviolacin O1 serves as a model compound for studying protein folding and stability due to its well-defined structure and properties.
Structural Elucidation and Topological Features of Cycloviolacin O1

Cyclic Cystine Knot (CCK) Motif: Definition and Role in Structural Stability

Cycloviolacin O1 (cyO1) exemplifies the cyclic cystine knot (CCK) motif, a defining architectural feature of cyclotides. This motif integrates a head-to-tail cyclic backbone with an embedded cystine knot formed by three disulfide bonds (CysI–CysIV, CysII–CysV, CysIII–CysVI) arranged in a unique topology where one disulfide thread penetrates a macrocyclic ring formed by the other two bonds and their connecting backbone segments [3] [9]. This intricate arrangement confers exceptional stability, as demonstrated by cyO1's resistance to:

  • Thermal denaturation (stable up to 100°C)
  • Proteolytic degradation (resistant to trypsin, pepsin, thermolysin)
  • Chemical denaturants (e.g., 8M urea) [7] [9]

A conserved hydrogen-bonding network further stabilizes the fold. Key interactions include:

  • Glu6 carbonyl oxygen hydrogen-bonded to Thr15 backbone amide (loop 1 to loop 3)
  • Interstrand hydrogen bonds in the triple-stranded β-sheet
  • Conserved salt bridges involving charged residues [9]

Table 1: Conserved Stabilizing Elements in Cycloviolacin O1's CCK Motif

Structural ElementResidues/FeaturesFunctional Role
Disulfide bondsCys1-18, Cys5-20, Cys10-25Knot formation, structural integrity
Hydrogen bondsGlu6-Thr15, β-sheet network (12 bonds)Backbone rigidity, fold maintenance
Hydrophobic coreVal4, Val10, Pro24, Val25Core packing, solvent exclusion

Backbone Cyclization Mechanisms in Cyclotide Architecture

Backbone cyclization in cyO1 occurs biosynthetically via asparaginyl endopeptidase (AEP)-mediated transpeptidation. The precursor protein (Oak1 from Viola odorata) contains:

  • N-terminal endoplasmic reticulum signal peptide
  • N-terminal pro-domain
  • CyO1 mature domain (GVL25–Cys1)
  • C-terminal recognition sequence (Asn/Gly at cleavage site) [7] [8]

Cyclization proceeds through nucleophilic attack by the N-terminal amino group of Cys1 on the C-terminal Asn-Gly peptide bond, forming a cyclic imide intermediate that rearranges to the stable peptide bond [8]. Loop 6 residues (particularly Gly26-Leu27) are evolutionarily conserved to maintain flexibility required for cyclization efficiency [7]. This post-translational modification is critical for functional stability, as linearized analogs of cyO1 show complete loss of structural integrity and bioactivity due to conformational flexibility and proteolytic susceptibility [10].

Comparative Analysis with Möbius and Bracelet Cyclotide Subfamilies

CyO1 belongs to the bracelet cyclotide subfamily, distinguished from Möbius cyclotides by key structural and functional properties:

Table 2: Subfamily Classification of Cycloviolacin O1 vs. Representative Cyclotides

CharacteristicBracelet (cyO1)Möbius (kalata B1)Trypsin Inhibitors (MCoTI-II)
Loop 5 featureAll-trans peptide bondscis-Pro peptide bondMixed
Size (residues)302934
HydrophobicityHigh (surface-exposed patch)ModerateLow
Representative residuesGlu6, Thr15, Val21Trp19, Pro20Lys10, Arg11
Hemolytic activityHigh (HD50 ≈ 0.5 μM)Moderate (HD50 ≈ 5 μM)Negligible

Structural divergence arises primarily from:

  • Loop 5 conformation: Bracelets lack the cis-Pro twist characteristic of Möbius cyclotides [3]
  • Surface hydrophobicity: CyO1's hydrophobic patch (Val4, Val10, Pro24, Val25) enhances membrane interactions [9]
  • Loop 2 composition: Shorter length (4 residues vs. 5–7 in Möbius) contributes to enhanced rigidity [1] [3]

Conformational Dynamics in Solution: Insights from NMR Spectroscopy

High-resolution NMR studies (PDB: 1NBJ) reveal cyO1's solution structure comprises a distorted triple-stranded β-sheet (strands: residues 3–7, 16–19, 26–28) and a β-hairpin (residues 9–14), stabilized by the CCK motif [1] [7]. Key dynamic features include:

  • Rigid core: Root-mean-square deviation (RMSD) of 0.4 Å for backbone atoms in disulfide-bonded regions
  • Loop flexibility: Microsecond motions in loops 2, 3, and 5 (order parameters S2 = 0.6–0.8)
  • Thermal stability: Amide temperature coefficients (Δδ/ΔT > -4.5 ppb/K) indicate persistent hydrogen bonding [9]

Upon membrane binding (e.g., to dodecylphosphocholine micelles), cyO1 maintains its fold but reorients its hydrophobic surface toward lipids. Critical evidence includes:

  • Chemical shift perturbations localized to loops 3 and 5
  • NOE contacts between Val25 and phospholipid alkyl chains
  • Unchanged backbone dihedral angles (ϕ/ψ) [9]

Table 3: NMR-Derived Structural Parameters of Cycloviolacin O1

ParameterValue (Native)Value (Micelle-bound)Measurement Technique
Backbone RMSD (Å)0.40 ± 0.060.42 ± 0.0820 conformer ensemble
Disulfide bond distances (Å)CysI-IV: 2.02 ± 0.03, CysII-V: 2.05 ± 0.04, CysIII-VI: 2.01 ± 0.02UnchangedNOE-derived distance restraints
Slow-exchanging amides18 (60% of backbone)20 (67%)D2O exchange
Temperature coefficients (ppb/K)Thr15: -2.1, Glu6: -1.8Similar valuesTemperature-dependent 1H shifts

Disulfide Bond Engineering and Impact on Structural Plasticity

Selective reduction of cyO1's disulfide bonds reveals hierarchical contributions to structural stability:

  • CysIII–CysVI reduction: Causes complete unfolding (RMSD increase >5 Å) due to disruption of the cystine knot's threading element [5] [10]
  • CysI–CysIV reduction: Partial unfolding (β-sheet loss, RMSD increase 2.8 Å)
  • CysII–CysV reduction: Minimal structural change (RMSD increase 0.9 Å) but abolishes bioactivity [5] [6]

Folding kinetics studies show:

  • Disulfide formation follows a specific order: CysI–CysIV > CysIII–CysVI > CysII–CysV (t1/2 = 8 min, 15 min, 40 min respectively) [5]
  • Hydrophobic collapse precedes disulfide formation, with the hydrophobic patch (residues 19–25) driving initial folding nucleation [2] [6]
  • Glu6 and Thr15 are critical for folding efficiency; Ala substitutions reduce correct folding yield by >80% [4] [6]

Table 4: Impact of Disulfide Bond Manipulation on Cycloviolacin O1

Reduction StateStructural ConsequenceFunctional ImpactRefolding Half-time
Native (3 SS)Compact fold (RMSD 0.4 Å)Full hemolytic activityN/A
CysI-IV reducedβ-sheet disruption, loop flexibilityActivity loss15 min
CysIII-VI reducedGlobal unfolding, loss of knot topologyComplete inactivation>120 min
All bonds reducedRandom coil conformationNo activityNo spontaneous refolding

Properties

Product Name

Cycloviolacin O1

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